molecular formula C17H18F2O2 B10799512 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol

2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol

Cat. No.: B10799512
M. Wt: 292.32 g/mol
InChI Key: RDVXUHOSYIBGBT-UHFFFAOYSA-N
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Description

2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of fluorine atoms and hydroxyl groups attached to a phenyl ring, making it a fluorinated phenol derivative. The compound’s unique structure imparts specific chemical and physical properties that are of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol typically involves multi-step organic reactions. One common method includes the use of fluorinated starting materials and phenolic compounds. The synthetic route may involve:

    Halogenation: Introduction of fluorine atoms into the aromatic ring.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, to form carbon-carbon bonds between the fluorinated phenyl rings.

    Hydroxylation: Introduction of hydroxyl groups to the aromatic ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are optimized for yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The fluorine atoms can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-hydroxyphenylboronic acid
  • 3,3’-Difluoro-4,4’-dihydroxybiphenyl

Uniqueness

Compared to similar compounds, 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol is unique due to its specific substitution pattern and the presence of both fluorine and hydroxyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2O2/c1-3-13(12-5-7-17(21)15(19)9-12)10(2)11-4-6-16(20)14(18)8-11/h4-10,13,20-21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVXUHOSYIBGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)F)C(C)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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